[4-(1-NAPHTHYLMETHYL)PIPERAZINO](PHENYL)METHANONE
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Overview
Description
4-(1-Naphthylmethyl)piperazinomethanone: is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthylmethyl)piperazinomethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Naphthylmethyl Group: The naphthylmethyl group is introduced through a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the piperazine ring.
Introduction of the Phenylmethanone Group: The phenylmethanone group is added via a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a phenylmethanone chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 4-(1-Naphthylmethyl)piperazinomethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Naphthylmethyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(1-Naphthylmethyl)piperazinomethanone: has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent in treating various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(1-Naphthylmethyl)piperazinomethanone involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects . The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation and pain .
Comparison with Similar Compounds
4-(1-Naphthylmethyl)piperazinomethanone: can be compared with other piperazine derivatives such as:
- Cyclohexyl {4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]piperazino}methanone
- [4-(1-Naphthylmethyl)-1-piperazinyl][4-(1,3,4-oxadiazol-2-yl)phenyl]methanone
- 4-(1-Naphthylmethyl)-1-piperazinylmethanone
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the naphthylmethyl and phenylmethanone groups in 4-(1-Naphthylmethyl)piperazinomethanone contributes to its distinct chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(19-8-2-1-3-9-19)24-15-13-23(14-16-24)17-20-11-6-10-18-7-4-5-12-21(18)20/h1-12H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDMRFDKYBEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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